molecular formula C9H8ClFN2 B13044642 (3R)-3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile

(3R)-3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile

Cat. No.: B13044642
M. Wt: 198.62 g/mol
InChI Key: AMBCMCGHIHKNRI-SECBINFHSA-N
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Description

(3R)-3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile is a chiral nitrile derivative featuring a substituted phenyl ring (4-chloro-3-fluoro) and an amino group at the β-position relative to the nitrile functionality. The stereochemistry (R-configuration) and substituent positions on the aromatic ring may critically influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C9H8ClFN2

Molecular Weight

198.62 g/mol

IUPAC Name

(3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanenitrile

InChI

InChI=1S/C9H8ClFN2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m1/s1

InChI Key

AMBCMCGHIHKNRI-SECBINFHSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CC#N)N)F)Cl

Canonical SMILES

C1=CC(=C(C=C1C(CC#N)N)F)Cl

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

  • Chemical Reactions Analysis

      Types of Reactions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    Comparison with Similar Compounds

    Comparison with Structural Analogs

    Positional Isomers and Enantiomers

    (3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile (CAS: 1213518-58-1)
    • Structural Differences : The fluorine atom is located at the 2-position instead of the 3-position on the phenyl ring. The (3S)-enantiomer further distinguishes it stereochemically .

    Functional Group Variants

    (R)-3-Amino-3-(3-fluorophenyl)propanoic Acid (CAS: 117391-51-2)
    • Structural Differences :
      • Lacks the chlorine substituent on the phenyl ring.
      • Contains a carboxylic acid group instead of a nitrile.
    • Key Data :
      • Similarity Score to Target Compound: 1.00 (based on structural alignment algorithms) .
    3-Amino-3-(4-fluorophenyl)propanoic Acid (CAS: 1810070-00-8)
    • Propanoic acid backbone.
    • Key Data :
      • Similarity Score: 0.98 .

    Substituted Phenyl Ring Derivatives

    3-Chloro-N-phenyl-phthalimide
    • Structural Differences: Phthalimide core with a chlorine substituent and phenyl group. No amino or nitrile functionality.
    • Applications :
      • Used in polyimide synthesis, highlighting the role of chloro-aromatic compounds in polymer chemistry .
    Electronic Effects:

    Complex Derivatives with Nitrile Groups

    Example: Phosphoramidite-Nitrile Conjugate (Compound 9)
    • Structural Differences :
      • Complex sugar-phosphate backbone with a nitrile group.
      • Multiple protective groups (e.g., tert-butyldimethylsilyl, bis(4-methoxyphenyl)).
    • Relevance :
      • Demonstrates the versatility of nitriles in multi-step syntheses (e.g., oligonucleotide modifications) .

    Comparative Data Table

    Compound Name Molecular Formula Substituent Positions Functional Group Molecular Weight (g/mol) Key Features Reference
    (3R)-3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile C₉H₈ClFₙ₂ 4-Cl, 3-F Nitrile Not explicitly provided Chiral center, halogenated aryl -
    (3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile C₉H₈ClFₙ₂ 4-Cl, 2-F Nitrile 198.62 Discontinued, ≥95% purity
    (R)-3-Amino-3-(3-fluorophenyl)propanoic acid C₉H₁₀FNO₂ 3-F Carboxylic acid Not provided High structural similarity (1.00)
    3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 3-Cl Phthalimide 265.67 Polyimide monomer precursor

    Key Findings and Implications

    Substituent Position Matters : The 3-fluoro vs. 2-fluoro positional isomerism significantly impacts molecular interactions, as seen in the discontinued (3S)-2-fluoro analog .

    Functional Group Flexibility : Nitriles offer synthetic versatility over carboxylic acids, though they may require additional stabilization strategies.

    Chiral Significance : The (3R)-enantiomer’s stereochemistry could confer unique biological or catalytic properties compared to its (S)-counterpart or achiral analogs.

    Biological Activity

    (3R)-3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile, with the molecular formula C9_9H8_8ClFN2_2 and a molecular weight of 198.62 g/mol, is an organic compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This compound contains a chiral center and combines an amino group with a nitrile functionality, which enhances its ability to interact with various biological targets.

    Structural Characteristics

    The compound's structure includes a propanenitrile backbone attached to a 4-chloro-3-fluorophenyl group. The presence of both the amino and nitrile groups allows for significant hydrogen bonding and electrostatic interactions, making it a candidate for various pharmacological applications.

    The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. These interactions are crucial for understanding its pharmacological profile, which may include:

    • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or neurodegenerative disorders.
    • Receptor Modulation : It may act as an agonist or antagonist for certain receptors, influencing signaling pathways that regulate cellular functions.

    Case Studies and Research Findings

    • Anticancer Activity : Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on structurally related compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models.
    • Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties by modulating inflammatory responses in neurodegenerative diseases. For example, it could potentially inhibit the NLRP3 inflammasome, which is implicated in conditions like Alzheimer's disease .

    Comparative Analysis with Similar Compounds

    To understand the unique attributes of this compound, a comparison with structurally similar compounds is necessary:

    Compound NameStructural FeaturesUnique Attributes
    (3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propanenitrileSimilar amino-nitrile structureDifferent halogen positioning affects reactivity
    (3R)-3-Amino-3-(4-fluorophenyl)propanenitrileLacks chlorine substituentPotentially different biological activity due to fluorine-only substitution
    (3R)-3-Amino-3-(4-bromophenyl)propanenitrileBromine instead of chlorineVariations in electronic properties due to bromine's larger size

    This table illustrates how variations in halogen substitution can influence the biological activity and pharmacological potential of these compounds.

    Synthesis and Applications

    The synthesis of this compound typically involves multi-step chemical reactions that require careful control of reaction conditions to optimize yield and purity. The compound's unique combination of functional groups allows for diverse chemical modifications, expanding its applicability in medicinal chemistry.

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